molecular formula C8H12N2O3 B13578921 tert-Butyl 5-aminoisoxazole-3-carboxylate

tert-Butyl 5-aminoisoxazole-3-carboxylate

Cat. No.: B13578921
M. Wt: 184.19 g/mol
InChI Key: AYCAVDPJEYNCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-aminoisoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-aminoisoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.

    Substitution: Substitution reactions can introduce different substituents onto the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and various metal catalysts such as copper (I) and ruthenium (II) . Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can have different biological and chemical properties depending on the substituents introduced .

Mechanism of Action

The mechanism of action of tert-Butyl 5-aminoisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, which can lead to therapeutic effects in the treatment of diseases like acute myeloid leukemia . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired biological outcome.

Comparison with Similar Compounds

tert-Butyl 5-aminoisoxazole-3-carboxylate can be compared with other similar compounds in the isoxazole family, such as:

The uniqueness of this compound lies in its specific structure, which provides a balance of stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

tert-butyl 5-amino-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C8H12N2O3/c1-8(2,3)12-7(11)5-4-6(9)13-10-5/h4H,9H2,1-3H3

InChI Key

AYCAVDPJEYNCAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NOC(=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.